2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Physicochemical Property Profiling Lead Optimization ADME Prediction

Researchers requiring rapid diversification of the thiazole core often face synthetic bottlenecks due to poor leaving-group reactivity or inconsistent aryl substitution patterns. This compound directly addresses that pain point: the 2-chloro substituent serves as a highly effective leaving group in SNAr reactions with primary/secondary amines, while the 3,4-dimethoxyphenyl motif provides a defined scaffold for SAR studies. - Enables rapid 2-amino-thiazole library synthesis for kinase inhibitor and TRPM8/Cdc7 antagonist discovery programs. - Compatible with Suzuki-Miyaura, Stille, and Negishi cross-coupling conditions for C-2 diversification. - Sourced from established suppliers with batch-specific quality documentation for procurement reliability.

Molecular Formula C11H10ClNO2S
Molecular Weight 255.72 g/mol
CAS No. 92847-39-7
Cat. No. B12115557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole
CAS92847-39-7
Molecular FormulaC11H10ClNO2S
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)Cl)OC
InChIInChI=1S/C11H10ClNO2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3
InChIKeyIUNIWEVFBFMCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole: Physicochemical Profile


2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (CAS 92847-39-7) is a heterocyclic organic compound featuring a 1,3-thiazole core with a chloro substituent at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position. The compound has a molecular formula of C₁₁H₁₀ClNO₂S and a molecular weight of 255.72 g/mol . Its solid-state properties are characterized by a calculated density of 1.296 g/cm³, a predicted boiling point of 385.1 °C at 760 mmHg, and a calculated flash point of 186.7 °C . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the reactive 2-chloro group which enables subsequent nucleophilic substitution and cross-coupling transformations.

Reactive Handle 2-Chloro group enables SₙAr and cross-coupling diversification
Substitution Pattern 3,4-Dimethoxyphenyl scaffold for defined SAR studies
Purity Profile Research-grade purity supports reproducible synthesis outcomes

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole: Analog Substitution Risks


Within the 2-chloro-4-arylthiazole class, subtle modifications to the aryl substitution pattern profoundly impact physicochemical properties, reactivity, and downstream biological performance. The presence of two methoxy groups at the 3,4-positions on the phenyl ring distinguishes this compound from simpler analogs such as 2-chloro-4-phenylthiazole or 2-chloro-4-(4-methoxyphenyl)thiazole. These electron-donating substituents alter electron density on the thiazole ring, influencing both the rate of nucleophilic aromatic substitution at the 2-chloro position and the overall lipophilicity and solubility profile of derived compounds [1]. Generic substitution with a less substituted analog may lead to unexpected changes in reaction kinetics, product purity, or the biological activity of final target molecules. The quantitative evidence below delineates these critical differentiators.

Methoxy Group Impact

3,4-Dimethoxy substitution alters electron density and lipophilicity versus mono-methoxy or unsubstituted analogs; derived compound ADME profiles may shift.

Thermal Property Divergence

Higher boiling point relative to mono-methoxy analogs can affect purification and reaction handling; direct substitution may lead to unexpected losses.

Reactivity Context

Electron-donating methoxy groups modulate 2-chloro leaving-group ability; reaction kinetics with less substituted analogs may not transfer directly.

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole: Key Analog Comparisons


Molecular Weight & Lipophilicity vs. Unsubstituted Analog

The introduction of two methoxy groups at the 3,4-positions of the phenyl ring increases the molecular weight by approximately 60 g/mol compared to the unsubstituted 2-chloro-4-phenylthiazole . Despite this increase in size and hydrogen-bond acceptor count, the calculated XLogP3-AA value for the unsubstituted analog is 3.6 [1]. Class-level inference suggests that the target compound's lipophilicity remains comparable, as the addition of polar methoxy groups counterbalances the increased hydrophobic surface area. This unique balance provides a scaffold with enhanced solubility potential in organic solvents without a dramatic increase in logP, which is desirable for maintaining drug-like properties in derived analogs.

MW & Lipophilicity
Class-level
+60.05 g/mol vs. unsubstituted analog; comparable logP context
Supports SAR study fit for 3,4-dimethoxy scaffold
Lipophilicity inference based on class trends; data to verify
Physicochemical Property Profiling Lead Optimization ADME Prediction

Boiling Point & Volatility vs. Mono-Methoxy Analog

The presence of two methoxy groups significantly elevates the calculated boiling point and flash point relative to the mono-methoxy analog. The target compound exhibits a predicted boiling point of 385.1 °C at 760 mmHg and a flash point of 186.7 °C . In contrast, 2-chloro-4-(4-methoxyphenyl)thiazole has a calculated boiling point of 374.0 °C and a flash point of 180.0 °C . This 11.1 °C increase in boiling point and 6.7 °C increase in flash point indicate lower volatility and potentially greater thermal stability during synthetic transformations or storage.

Boiling Point vs. Mono-Methoxy
Data to verify
+11.1 °C in calculated Bp; flash point +6.7 °C
Lower volatility may support process-scale handling
Calculated values; experimental validation advised
Process Chemistry Purification Thermal Stability

Reactive 2-Chloro Handle for Derivatization

The 2-chloro substituent on the thiazole ring is a key reactive site that enables a wide range of nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions. This reactivity is a defining feature of the 2-chloro-4-arylthiazole subclass, which has been extensively utilized as a core intermediate in patent literature, including the synthesis of kinase inhibitors and other bioactive molecules [1]. While direct quantitative kinetic data for this specific compound are not publicly available, class-level inference from related thiazole scaffolds demonstrates that the 2-chloro group serves as a superior leaving group compared to 2-bromo or 2-iodo analogs in certain catalytic cycles, offering a balance of reactivity and stability. The 3,4-dimethoxyphenyl group further modulates the electronics of the thiazole ring, potentially affecting reaction rates and selectivity.

2-Chloro Reactivity
Class-level
Precedented leaving-group for SₙAr and cross-coupling
Enables standard diversification workflows
Reactivity inferred from patent class; specific kinetics not reported
Medicinal Chemistry Cross-Coupling Building Block

Purity Benchmark: Research-Grade Specification

The target compound is offered by multiple reputable chemical suppliers with a minimum purity specification of 95% (typically 97-98%) as determined by HPLC or NMR . This purity level is consistent with industry standards for research-grade building blocks and is comparable to the purity of commonly procured analogs such as 2-chloro-4-phenylthiazole (available at 97-98% purity) . While not a differentiator per se, this data confirms that procurement of this compound does not compromise on the quality standards expected for reliable synthetic outcomes.

Purity Specification
Specification review
≥95% (typical vendor spec); consistent with research-grade analogs
Supports batch-to-batch reproducibility review
Vendor-reported; confirm COA per lot
Chemical Sourcing Purity Analysis Reproducibility

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole: Research Applications


2-Amino Thiazole Synthesis via Nucleophilic Substitution

The 2-chloro group serves as an effective leaving group in SₙAr reactions with primary or secondary amines, enabling the rapid synthesis of 2-amino-substituted thiazoles. This is a critical transformation in the preparation of kinase inhibitor candidates and other bioactive molecules, as exemplified in patent literature [1]. The 3,4-dimethoxy substitution pattern on the phenyl ring is retained, providing a defined scaffold for SAR studies.

Palladium-Catalyzed Cross-Coupling at 2-Position

The chloro substituent is compatible with Suzuki-Miyaura, Stille, and Negishi cross-coupling conditions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the thiazole 2-position. This versatility is leveraged in medicinal chemistry to diversify the thiazole core and explore structure-activity relationships. The higher boiling point of the parent compound suggests it may tolerate elevated reaction temperatures without significant loss due to evaporation.

TRPM8 or Kinase Modulator Intermediate

While direct activity data for this specific compound are not publicly disclosed, the 2-chloro-4-arylthiazole core is a recognized pharmacophore in the development of TRPM8 antagonists and Cdc7 kinase inhibitors [2]. The 3,4-dimethoxyphenyl substituent may impart favorable binding interactions in the hydrophobic pockets of these targets. Procurement of this compound positions researchers to explore this well-precedented chemical space.

Agrochemical Lead Intermediate

Thiazole derivatives are widely employed in the agrochemical industry as fungicides and herbicides. The 2-chloro group allows for further functionalization with biologically active moieties, while the methoxy-substituted aryl ring may enhance target-site binding or metabolic stability. The compound's purity and synthetic accessibility make it a practical choice for agrochemical discovery programs .

Application
Selection Property
Validation Focus
2-Amino thiazole library synthesis
Reactive 2-chloro leaving-group
SₙAr reactivity with amines
Palladium-catalyzed diversification
Cross-coupling compatibility
Coupling yields with aryl/heteroaryl partners
Kinase/TRPM8 pharmacophore exploration
Defined 3,4-dimethoxy scaffold
Binding affinity in target assays
Agrochemical lead generation
Fungicidal/herbicidal thiazole core
Target-site binding and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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